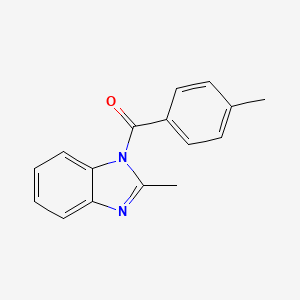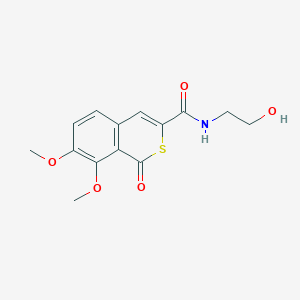![molecular formula C22H26N2O5 B12136221 1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12136221.png)
1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(dimetilamino)propil]-5-(3-etoxi fenil)-4-(furan-2-ilcarbonil)-3-hidroxi-1,5-dihidro-2H-pirrol-2-ona es un compuesto orgánico complejo con una estructura única que combina varios grupos funcionales
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-[3-(dimetilamino)propil]-5-(3-etoxi fenil)-4-(furan-2-ilcarbonil)-3-hidroxi-1,5-dihidro-2H-pirrol-2-ona implica múltiples pasos, cada uno requiriendo reactivos y condiciones específicas. El proceso generalmente comienza con la preparación de la estructura central de pirrol-2-ona, seguida de la introducción del grupo furan-2-ilcarbonil, el grupo etoxi fenil y finalmente el grupo dimetilaminopropil. Cada paso implica un control cuidadoso de las condiciones de reacción, como la temperatura, el pH y la elección del solvente, para asegurar un alto rendimiento y pureza del producto final.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto probablemente implicaría procesos de flujo continuo o por lotes a gran escala. Estos métodos se optimizarían para la eficiencia, la rentabilidad y la seguridad. Las consideraciones clave incluirían el abastecimiento de materias primas, la gestión de residuos y el cumplimiento de las regulaciones ambientales.
Análisis De Reacciones Químicas
Tipos de reacciones
1-[3-(dimetilamino)propil]-5-(3-etoxi fenil)-4-(furan-2-ilcarbonil)-3-hidroxi-1,5-dihidro-2H-pirrol-2-ona puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales, como reducir el grupo carbonilo a un alcohol.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el solvente y los catalizadores, se eligen cuidadosamente para optimizar los resultados de la reacción.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
1-[3-(dimetilamino)propil]-5-(3-etoxi fenil)-4-(furan-2-ilcarbonil)-3-hidroxi-1,5-dihidro-2H-pirrol-2-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: El compuesto se puede utilizar en estudios relacionados con las interacciones enzimáticas y la unión a proteínas.
Industria: El compuesto se puede utilizar en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 1-[3-(dimetilamino)propil]-5-(3-etoxi fenil)-4-(furan-2-ilcarbonil)-3-hidroxi-1,5-dihidro-2H-pirrol-2-ona involucra su interacción con dianas moleculares específicas. Los grupos funcionales del compuesto le permiten unirse a enzimas o receptores, modulando su actividad. Esta interacción puede afectar varias vías bioquímicas, lo que lleva a los efectos terapéuticos o industriales deseados.
Comparación Con Compuestos Similares
Compuestos similares
- 1-(3-dimetilaminopropil)-3-etilcarbodiimida
- 1-(3-dimetilaminopropil)-3-etilurea
Singularidad
En comparación con compuestos similares, 1-[3-(dimetilamino)propil]-5-(3-etoxi fenil)-4-(furan-2-ilcarbonil)-3-hidroxi-1,5-dihidro-2H-pirrol-2-ona tiene una combinación única de grupos funcionales que confieren propiedades químicas y biológicas específicas. Esta singularidad lo hace valioso para aplicaciones especializadas en investigación e industria.
Propiedades
Fórmula molecular |
C22H26N2O5 |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
1-[3-(dimethylamino)propyl]-2-(3-ethoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H26N2O5/c1-4-28-16-9-5-8-15(14-16)19-18(20(25)17-10-6-13-29-17)21(26)22(27)24(19)12-7-11-23(2)3/h5-6,8-10,13-14,19,26H,4,7,11-12H2,1-3H3 |
Clave InChI |
SJOJGVKPZKVKDC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCCN(C)C)O)C(=O)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-imino-2-oxo-N-(prop-2-en-1-yl)-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12136143.png)


![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B12136158.png)
![3-chloro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12136163.png)

![4-ethoxy-N-[(2Z)-4-(4-methoxyphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12136180.png)


![2-[2-Amino-5-(2-bromophenoxy)-6-methylpyrimidin-4-yl]-5-[(4-chlorobenzyl)oxy]phenol](/img/structure/B12136197.png)
![1-[2-(dimethylamino)ethyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12136200.png)

![2-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12136209.png)
